molecular formula C24H20N4O3 B15043567 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide

2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide

Cat. No.: B15043567
M. Wt: 412.4 g/mol
InChI Key: KJRSZPVHLWFJFM-UHFFFAOYSA-N
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Description

2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazono group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzoyl hydrazine with an appropriate indole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The benzoyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the hydrazono and benzoyl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The indole moiety also plays a crucial role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-MEO-4-(2-(3-ME-BENZOYL)CARBOHYDRAZONOYL)PH 3-CL-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 4-(2-(4-ME-BENZOYL)CARBOHYDRAZONOYL)PH 3-CL-6-MEO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 2-ETHOXY-4-(2-(((4-ME-BENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE

Uniqueness

What sets 2-(3-((4-ME-Benzoyl)-hydrazono)-2-oxo-2,3-dihydro-indol-1-YL)-N-phenyl-acetamide apart from similar compounds is its specific combination of functional groups and the indole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-4-methylbenzamide

InChI

InChI=1S/C24H20N4O3/c1-16-11-13-17(14-12-16)23(30)27-26-22-19-9-5-6-10-20(19)28(24(22)31)15-21(29)25-18-7-3-2-4-8-18/h2-14,31H,15H2,1H3,(H,25,29)

InChI Key

KJRSZPVHLWFJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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